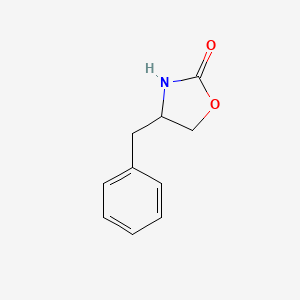

4-benzyloxazolidin-2-one

Overview

Description

4-Benzyloxazolidin-2-one is a chiral oxazolidinone derivative widely employed in asymmetric synthesis as a chiral auxiliary. Its structure features a five-membered oxazolidinone ring with a benzyl group at the 4-position, which imparts steric and electronic effects critical for stereocontrol in organic reactions. This compound is synthesized via ring-opening of benzyl aziridine with [¹¹C]CO₂ under ionic liquid conditions, yielding exclusively the 4-benzyl isomer due to regioselective pathway preference . Industrially, it is valued for its cost-effectiveness and recyclability, particularly in multi-step syntheses of bioactive molecules .

Key applications include its role in Evans auxiliaries for stereoselective alkylation, acylation, and aldol reactions, as demonstrated in the synthesis of pheromones, pharmaceuticals (e.g., Solriamfetol impurities), and natural product analogs . Its enantiopure forms, derived from D- or L-amino acids, enable precise control over stereochemical outcomes in complex molecule assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of benzylamine with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. Another method includes the use of benzyl isocyanate and ethylene glycol, which undergoes a cyclization reaction to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with different substituents, while reduction can produce various amine derivatives .

Scientific Research Applications

Applications Overview

- Chiral Auxiliary in Asymmetric Synthesis

- Synthesis of Bioactive Compounds

- Antimicrobial Applications

- Material Science

Data Table: Key Applications

Case Study 1: Synthesis of (S)-Equol

In a study focusing on the synthesis of (S)-equol, this compound was employed as a chiral auxiliary to achieve high enantioselectivity. The process demonstrated an efficient route to obtain this important phytoestrogen, highlighting the utility of oxazolidinones in medicinal chemistry .

Case Study 2: Antimicrobial Activity

Research conducted on various oxazolidinone derivatives revealed that modifications to the this compound structure could enhance antimicrobial activity against Mycobacterium tuberculosis. The study emphasized structure-activity relationships that could lead to novel therapeutic agents .

Case Study 3: Polymer-Supported Chiral Auxiliaries

A recent thesis explored the development of recyclable chiral auxiliaries based on oxazolidinones, including this compound. This research aimed to improve sustainability in asymmetric synthesis while maintaining high levels of enantioselectivity and efficiency .

Mechanism of Action

The mechanism of action of 4-benzyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates stereoselective transformations by providing a chiral environment that influences the outcome of the reaction. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyloxazolidin-2-one

- Structural Differences : The benzyl group in 4-benzyloxazolidin-2-one is replaced with a methyl group, reducing steric bulk.

- Stereoselectivity : Lower diastereoselectivity compared to the benzyl analog due to diminished steric shielding. For example, methylation reactions with 4-methyloxazolidin-2-one yield β:α ratios of ~1:3, whereas the benzyl variant achieves 1:50 under identical conditions .

- Applications: Primarily used in non-challenging stereochemical environments or where minimal steric hindrance is desired.

5-Substituted-[1,2,4]Triazolo[1,5c]Quinazolin-2-one

- Structural Differences : A fused tricyclic system with a triazole ring, differing in electronic properties and ring strain.

- Reactivity: Exhibits enhanced electrophilicity at the carbonyl group due to conjugation with the triazole ring, enabling nucleophilic attacks at milder conditions compared to oxazolidinones .

- Applications : Anti-inflammatory agents and kinase inhibitors, diverging from the chiral auxiliary role of this compound .

(Z)-4-Benzylidene-2-Methyloxazol-5(4H)-one

- Structural Differences : Incorporates a benzylidene group (C=CH-Ph) at the 4-position, creating a conjugated system.

- Reactivity: The exocyclic double bond participates in Diels-Alder and Wittig reactions, unlike the saturated oxazolidinone core of this compound .

- Applications : Used in materials science for polymer crosslinking and photoresponsive systems .

Comparative Analysis of Key Properties

Research Findings and Mechanistic Insights

- Steric Effects : The benzyl group in this compound directs nucleophiles to the less hindered α-face, achieving high diastereoselectivity. This contrasts with 4-methyl analogs, where reduced steric bulk leads to mixed stereochemical outcomes .

- Ring-Opening Reactivity : this compound resists ring-opening under basic conditions (e.g., LiHMDS, THF, −78°C), whereas 4-methyl derivatives undergo partial decomposition, limiting their utility in multi-step sequences .

- NMR Signatures: The benzyl substituent in this compound produces distinct aromatic proton signals (δ 7.17–7.28 ppm) and a quaternary carbon at δ 135.5 ppm, absent in non-aromatic analogs .

Biological Activity

4-Benzyloxazolidin-2-one, a member of the oxazolidinone class, is a heterocyclic compound characterized by its five-membered ring structure containing both nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS Number : 104266-90-2

The presence of a benzyl group and a 3-methylbutanoyl moiety contributes to its unique chemical properties and biological activities. The oxazolidinone structure is known to inhibit bacterial protein synthesis, making it a candidate for further development in antibiotic therapies.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the bacterial ribosome.

Case Study: Inhibition of Staphylococcus aureus

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, a common Gram-positive pathogen. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Streptococcus pneumoniae | 64 |

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, although further investigation is required to confirm these effects and elucidate the underlying mechanisms.

The primary mechanism by which this compound exerts its antibacterial effects involves:

- Binding to the 50S ribosomal subunit : This interaction prevents the formation of functional ribosomes, thereby inhibiting protein synthesis.

- Disruption of peptidyl transferase activity : This leads to an inability of bacteria to synthesize proteins necessary for growth and replication.

Synthetic Approaches

The synthesis of this compound typically involves several steps, including:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-benzyloxazolidin-2-one, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via acylation of (S)-4-benzyl-2-oxazolidinone with acyl chlorides (e.g., phenylacetyl chloride) under anhydrous conditions using a base like triethylamine. Strict moisture control is essential to prevent hydrolysis of intermediates. Purification often involves column chromatography or recrystallization .

- Key Data :

- Reagents : Triethylamine (base), phenylacetyl chloride (acylating agent).

- Yield Optimization : Reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) improve yields to >80% .

Q. How can researchers confirm the stereochemical purity of this compound derivatives?

- Methodological Answer : Use chiral HPLC or polarimetry to assess enantiomeric excess. X-ray crystallography (e.g., as in for fluorinated analogues) provides definitive stereochemical assignments. NMR analysis of diastereomeric derivatives (e.g., using Mosher’s esters) can also resolve ambiguities .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral auxiliary in asymmetric synthesis, such as Evans aldol reactions () and Diels-Alder cyclizations (). Its derivatives are intermediates in synthesizing bioactive molecules, including antimicrobial agents and enzyme inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of enantiopure this compound derivatives?

- Methodological Answer : Racemization is mitigated by:

- Using mild bases (e.g., NaHMDS) at low temperatures (−78°C).

- Avoiding prolonged exposure to protic solvents or acidic conditions.

Kinetic studies (e.g., monitoring via TLC/HPLC) help identify critical stability thresholds .

Q. What strategies resolve contradictions in reported biological activity data for oxazolidinone derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). Analyze structural variations (e.g., substituent effects on the benzyl group) and purity (>95% by LC-MS). Computational docking studies (e.g., molecular dynamics) can rationalize discrepancies .

Q. How does the choice of oxidizing/reducing agents impact the functionalization of this compound?

- Methodological Answer :

- Oxidation : KMnO₄ selectively oxidizes allylic positions, while CrO₃ may over-oxidize sensitive groups.

- Reduction : LiAlH₄ reduces esters to alcohols, whereas NaBH₄ is selective for ketones.

Monitoring via IR spectroscopy (C=O/C-O stretches) ensures reaction fidelity .

Q. What are the challenges in scaling up asymmetric syntheses using this compound as a chiral auxiliary?

- Methodological Answer : Key issues include:

- Cost-efficient recovery of the auxiliary (e.g., fluorous-phase separation in ).

- Minimizing solvent waste via flow chemistry.

- Ensuring batch-to-batch consistency in enantioselectivity using DOE (Design of Experiments) .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives without FDA-approved drug status?

- Methodological Answer : Focus on biochemical targets (e.g., enzyme inhibition assays for kinases or proteases) using purified proteins. For cellular assays, use immortalized cell lines (e.g., HEK293) and include cytotoxicity controls (MTT assay). Always comply with ethical guidelines for non-therapeutic compounds .

Properties

IUPAC Name |

4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOFMLDBXPDXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339895 | |

| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40217-17-2 | |

| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-oxazolidinone, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNE43KJ2MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.